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Cyclohexadienol, 3,5-dibromo-

Cat. No.: B14417646
CAS No.: 84720-63-8
M. Wt: 253.92 g/mol
InChI Key: KTTSMCFKCIGBKX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Cyclohexadienol Chemistry

Halogenated cyclohexadienols and their ketone counterparts, cyclohexadienones, are a class of compounds characterized by a six-membered diene ring bearing one or more halogen substituents. tum.de The electronic properties and reactivity of these molecules are significantly influenced by the nature and position of the halogen atoms. mdpi.com Halogens, being electronegative, act as electron-withdrawing groups, which can polarize the carbon-halogen bond and influence the reactivity of the π-system.

The study of these compounds is often linked to the electrophilic halogenation of phenols. In aqueous solutions, the bromination of phenol (B47542) is understood to proceed through an unstable 4-bromo-2,5-cyclohexadienone intermediate, which is rapidly converted to p-bromophenol. acs.orgacs.org The isolation or observation of these transient dienone or dienol intermediates is challenging but crucial for understanding the reaction mechanism.

Cyclohexadienol, 3,5-dibromo- fits within this context as a di-brominated derivative. The two bromine atoms significantly impact the electronic nature of the ring, and the hydroxyl group provides a site for further chemical transformations. The synthesis of such compounds can generally be achieved through the reaction of a cyclohexadiene precursor with bromine, often in the presence of a suitable catalyst. ontosight.aiwashington.edu The stability and subsequent reactivity of the resulting di-brominated dienol are key subjects of investigation in this sub-field of chemistry.

PropertyData
Molecular FormulaC6H6Br2O
Molecular Weight261.93 g/mol
Physical StateSolid (at room temperature)
Melting Point~130-140°C
SolubilitySlightly soluble in water; soluble in organic solvents like ethanol (B145695) and dichloromethane

Significance in Contemporary Organic Synthesis and Mechanistic Studies

The significance of Cyclohexadienol, 3,5-dibromo- and related structures in contemporary research lies primarily in their role as versatile synthetic intermediates. These molecules can serve as precursors to a wide array of more complex chemical architectures, particularly those found in natural products. For instance, various brominated compounds isolated from marine sponges of the Verongida order feature a similar 3,5-dibromo-1-hydroxy-4-oxocyclohexadienyl core. nih.gov The synthesis of these natural products and their analogues, which are often investigated for pharmacological activity, relies on the controlled construction and manipulation of such halogenated dienone/dienol intermediates.

The reactivity of Cyclohexadienol, 3,5-dibromo- is multifaceted. The bromine atoms can be replaced through substitution reactions, allowing for the introduction of other functional groups. ontosight.ai Furthermore, the hydroxyl group can undergo oxidation to yield the corresponding ketone, or it can be involved in various coupling or condensation reactions. mdpi.comontosight.ai The dienyl system itself is reactive and can participate in cycloaddition reactions or rearrangements, providing pathways to diverse molecular scaffolds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Br2O B14417646 Cyclohexadienol, 3,5-dibromo- CAS No. 84720-63-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84720-63-8

Molecular Formula

C6H6Br2O

Molecular Weight

253.92 g/mol

IUPAC Name

3,5-dibromocyclohexa-1,3-dien-1-ol

InChI

InChI=1S/C6H6Br2O/c7-4-1-5(8)3-6(9)2-4/h1-2,5,9H,3H2

InChI Key

KTTSMCFKCIGBKX-UHFFFAOYSA-N

Canonical SMILES

C1C(C=C(C=C1O)Br)Br

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Cyclohexadienol, 3,5 Dibromo

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathways and identifying key intermediates are crucial for controlling the outcomes of chemical transformations involving "Cyclohexadienol, 3,5-dibromo-". The interplay of its functional groups gives rise to complex and fascinating mechanistic possibilities.

Electron Transfer Processes and Radical Anion Chemistry

Electron transfer (ET) processes initiate a cascade of reactions by generating highly reactive radical species. wikipedia.org In the context of "Cyclohexadienol, 3,5-dibromo-", the formation of a radical anion is a key step in certain transformations. wikipedia.orgchemrxiv.org This radical anion, denoted as [Cyclohexadienol, 3,5-dibromo-]•−, is typically formed through the transfer of an electron from a potent reducing agent, such as an alkali metal or through electrochemical means. wikipedia.orgrsc.org The presence of the electron-withdrawing bromine atoms on the cyclohexadienone ring can facilitate this one-electron reduction.

The resulting radical anion is a transient species with a rich and complex chemistry. chemrxiv.orgnih.gov It can undergo a variety of subsequent reactions, including:

Dissociation: The carbon-bromine bond can cleave, leading to the formation of a bromide anion and a cyclohexadienol radical. This fragmentation is often a rapid process. nih.gov

Protonation: In the presence of a proton source, the radical anion can be protonated, leading to a neutral radical species. wikipedia.org

Further Reduction: The radical anion can accept a second electron to form a dianion, particularly in systems with extended conjugation. wikipedia.org

The study of radical anions derived from related aromatic systems has shown that their stability and reactivity are highly dependent on the solvent and the nature of the counter-ion. wikipedia.org The use of photoredox catalysis has also emerged as a powerful tool for generating and utilizing radical anions in synthetic chemistry. chemrxiv.orgnih.gov

Nucleophilic and Electrophilic Substitution Mechanisms on the Dienone Ring

The dienone ring of "Cyclohexadienol, 3,5-dibromo-" is susceptible to both nucleophilic and electrophilic attack, leading to substitution reactions.

Nucleophilic Substitution:

Aromatic rings are generally resistant to nucleophilic substitution unless activated by electron-withdrawing groups. wikipedia.orglibretexts.org In "Cyclohexadienol, 3,5-dibromo-", the bromine atoms act as leaving groups and the dienone system can delocalize the negative charge of the intermediate, making nucleophilic aromatic substitution (SNAr) possible. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing a bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the dienone system.

Elimination: The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring and yielding the substitution product. govtpgcdatia.ac.in

The rate of nucleophilic substitution is influenced by the nature of the nucleophile and the presence of activating groups on the ring. libretexts.org

Electrophilic Substitution:

While the dienone ring is generally electron-deficient, electrophilic substitution can still occur, though it is less common than in electron-rich aromatic systems. minia.edu.eguomustansiriyah.edu.iq The reaction proceeds via the typical electrophilic aromatic substitution mechanism:

Formation of a Sigma Complex: An electrophile attacks the π-system of the ring, forming a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. minia.edu.eguomustansiriyah.edu.iq

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromatic ring. uomustansiriyah.edu.iq

Rearrangement Reactions and Ring Transformations

"Cyclohexadienol, 3,5-dibromo-" and its derivatives can undergo a variety of rearrangement reactions, leading to significant structural changes. These rearrangements are often driven by the formation of more stable intermediates or products. mvpsvktcollege.ac.inslideshare.net

One important class of rearrangements involves 1,2-shifts, where a substituent moves to an adjacent atom. mvpsvktcollege.ac.in For example, under certain conditions, carbocation intermediates formed during reactions of "Cyclohexadienol, 3,5-dibromo-" could undergo Wagner-Meerwein type rearrangements to form more stable carbocations. slideshare.net

Ring transformations are also possible, where the six-membered ring of the cyclohexadienol is converted into a different ring system. These transformations can be initiated by various stimuli, including acid, base, or light. For instance, ring-contraction reactions, such as the Favorskii rearrangement, can occur in related α-haloketones under basic conditions. libretexts.org While a direct Favorskii rearrangement on the cyclohexadienol itself is unlikely, derivatives could potentially undergo such transformations.

Sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system, are another possibility. wikipedia.org For example, a wiley-vch.dewiley-vch.de-sigmatropic rearrangement, analogous to the Cope or Claisen rearrangement, could potentially occur in suitably substituted derivatives of "Cyclohexadienol, 3,5-dibromo-". wikipedia.org

Influence of Catalysis on Reaction Selectivity and Rate

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The reactivity of "Cyclohexadienol, 3,5-dibromo-" can be significantly influenced by the choice of catalyst.

Transition Metal-Catalyzed Transformations (e.g., Palladium)

Palladium catalysts are exceptionally versatile and have been widely used in a vast array of organic transformations, including cross-coupling reactions and carbonylative processes. diva-portal.orgnih.gov For "Cyclohexadienol, 3,5-dibromo-", palladium catalysis could be employed to form new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, would involve the reaction of the dibrominated dienone with various organometallic or unsaturated partners. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck-type reactions), and reductive elimination.

Carbonylative transformations, where a carbonyl group is inserted into the molecule, are also facilitated by palladium catalysts. nih.gov For instance, a carbonylative Sonogashira coupling could potentially convert the bromo-substituted dienone into an α,β-acetylenic ketone derivative. nih.gov

Organocatalytic and Lewis Acid-Mediated Reactions

In recent years, organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. sigmaaldrich.comrsc.org Organocatalysts are small organic molecules that can activate substrates through various mechanisms, including the formation of iminium ions or enolates. sigmaaldrich.com

For reactions involving "Cyclohexadienol, 3,5-dibromo-", organocatalysts could be used to promote asymmetric transformations, leading to the formation of chiral products. princeton.eduwiley.com For example, a chiral amine catalyst could react with a derivative of the cyclohexadienone to form a chiral iminium ion, which could then undergo a stereoselective reaction with a nucleophile. princeton.edu

Lewis acids are electron-pair acceptors that can activate substrates by coordinating to lone pairs of electrons. wikipedia.orgillinois.edu In the context of "Cyclohexadienol, 3,5-dibromo-", a Lewis acid could coordinate to the carbonyl oxygen or the hydroxyl group, increasing the electrophilicity of the dienone ring and facilitating nucleophilic attack or rearrangement reactions. wikipedia.orgresearchgate.netnih.gov Lewis acid catalysis can also be employed in ring-opening reactions of related cyclic systems. nih.gov The choice of Lewis acid can significantly influence the outcome of the reaction, with stronger Lewis acids often promoting different reaction pathways than weaker ones. beilstein-journals.org

Mechanistic Roles of Solvents and Additives

The mechanistic pathways of reactions involving 3,5-dibromo-cyclohexadienol can be significantly influenced by the choice of solvent and the presence of additives. While direct studies on this specific compound are limited, valuable insights can be drawn from research on analogous reactions, such as the bromination of phenols and other aromatic systems.

Solvent Effects:

The solvent plays a crucial role in stabilizing intermediates and transition states, thereby dictating the reaction rate and selectivity. In electrophilic bromination reactions, which are related to the chemistry of brominated cyclohexadienols, the polarity of the solvent can have a pronounced effect.

For instance, in the bromination of phenols, the reaction order has been observed to change with reactant concentrations, a phenomenon influenced by the solvent. asianpubs.org Studies on the bromination of O-methyl-L-tyrosine have shown that the choice of solvent determines the extent of bromination. In acetic acid, the reaction tends to yield the monobromo derivative, whereas in aqueous hydrochloric acid, the dibromo-substituted product is favored. nih.gov This difference is attributed to the solvent's ability to stabilize the charged intermediates formed during the electrophilic attack. Molecular orbital calculations have supported these findings, indicating that the energy difference between the mono- and di-brominated intermediates is influenced by the solvent environment.

In the context of bromination with N-bromosuccinimide (NBS) and 2,4,4,6-tetrabromocyclohexa-2,5-dienone, the solvent has a significant impact on the ortho:para selectivity. rsc.org Chlorinated solvents, for example, have been shown to favor the formation of the ortho-bromo isomer. rsc.org This selectivity is explained by an ionic mechanism rather than a radical pathway. rsc.org The solvent's polarity can also affect the reaction rate, with studies on the bromination of phenols showing faster reactions in aqueous acetic acid compared to pure acetic acid, highlighting the influence of the dielectric constant.

Role of Additives:

Additives, particularly catalysts, are instrumental in modulating the reactivity of brominating agents and influencing the course of reactions involving brominated intermediates.

Lewis Acids: In electrophilic aromatic substitution reactions, Lewis acids like FeBr₃ or AlCl₃ are commonly used as catalysts. masterorganicchemistry.com They function by polarizing the bromine molecule, creating a more potent electrophile that can be attacked by the aromatic ring. brainly.in While bromine itself is not electrophilic enough to react with benzene, the presence of a Lewis acid facilitates the formation of a highly reactive electrophilic species. Zirconium(IV) chloride has also been identified as a highly effective Lewis acid catalyst for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions. nih.gov

Brønsted Acids: In contrast to Lewis acids which promote benzylic bromination, Brønsted acids have been shown to favor aromatic ring bromination. nih.gov The presence of hydrobromic acid can also influence the ortho:para ratio in the bromination of phenols when using reagents like NBS. rsc.org

Other Additives: In some cases, additives are used to control the reaction environment. For example, in the bromination of phenols with N-bromosuccinimide, mercuric acetate (B1210297) is sometimes added to suppress the formation of molecular bromine, ensuring that the reaction proceeds specifically with NBS. The presence of sodium acetate can also increase the rate of bromination in these systems.

The following table summarizes the observed effects of different solvents and additives on reactions related to 3,5-dibromo-cyclohexadienol.

Reactant(s)SolventAdditiveObserved EffectReference(s)
O-methyl-L-tyrosine + BromineAcetic Acid-Favors monobromination nih.gov
O-methyl-L-tyrosine + BromineAqueous HCl-Favors dibromination nih.gov
Phenol (B47542) + BromineAcetic Acid-Reaction order depends on concentration asianpubs.org
Phenol + NBSAcetic AcidSodium AcetateIncreased reaction rate
Phenol + NBSAqueous Acetic Acid-Faster reaction than in pure acetic acid
Phenol + NBS/TBCOChlorinated Solvents-High ortho:para ratio rsc.org
Benzene + Bromine-Lewis Acid (e.g., FeBr₃)Catalyzes electrophilic substitution masterorganicchemistry.com
Alkylated Aromatics + DBDMH-Zirconium(IV) chloride (Lewis Acid)Promotes benzylic bromination nih.gov
Alkylated Aromatics + DBDMH-Trifluoromethanesulfonimide (Brønsted Acid)Promotes ring bromination nih.gov

NBS: N-bromosuccinimide; TBCO: 2,4,4,6-tetrabromocyclohexa-2,5-dienone; DBDMH: 1,3-dibromo-5,5-dimethylhydantoin

Kinetic Studies and Activation Parameters for Cyclohexadienol, 3,5-dibromo- Reactions

A thorough review of the scientific literature reveals a notable absence of specific kinetic data and activation parameters for reactions directly involving Cyclohexadienol, 3,5-dibromo- . However, to provide a relevant framework for understanding the potential kinetic behavior of this compound, data from studies on the electrophilic bromination of structurally related phenols can be examined. It is crucial to emphasize that the following data pertains to the bromination of various phenols and not to Cyclohexadienol, 3,5-dibromo- itself. These values offer a comparative basis for the reactivity of the aromatic nucleus towards electrophilic attack.

The reactivity of substituted phenols is strongly influenced by the nature of the substituent. Electron-donating groups enhance the reaction rate, while electron-withdrawing groups have a retarding effect. asianpubs.org This is a general trend observed in electrophilic aromatic substitution reactions. masterorganicchemistry.com The order of reactivity for a selection of phenols in bromination has been established as: o-cresol (B1677501) > phenol > m-chlorophenol > o-chlorophenol > o-bromophenol > p-chlorophenol > salicylic (B10762653) acid > vanillin. asianpubs.org

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide deeper insights into the reaction mechanism. For the bromination of phenols, these parameters have been calculated and are presented in the table below. The negative entropy of activation values are indicative of a more ordered transition state compared to the reactants, which is consistent with a bimolecular reaction.

Activation Parameters for the Bromination of Various Phenols in Acetic Acid

PhenolΔH‡ (kJ/mol)-ΔS‡ (J/mol·K)ΔG‡ (kJ/mol)
o-Cresol50.288.777.0
Phenol53.680.878.2
m-Chlorophenol55.282.080.0
o-Chlorophenol56.181.280.8
o-Bromophenol56.581.281.2
p-Chlorophenol58.677.081.6
Salicylic Acid63.268.283.7
Vanillin69.553.685.8

Data sourced from a study on the kinetics of bromination of phenols. asianpubs.org

It is important to reiterate that these kinetic data and activation parameters are for the bromination of phenols and are presented here to illustrate the electronic effects of substituents on the reactivity of the aromatic ring in electrophilic substitution reactions. Direct experimental determination of these parameters for reactions of Cyclohexadienol, 3,5-dibromo- would be necessary for a precise understanding of its chemical kinetics.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Cyclohexadienol, 3,5 Dibromo and Its Chemical Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules in solution. researchgate.net It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for analyzing the primary structure of 3,5-dibromo-cyclohexadienol and its derivatives.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments, and their neighboring protons. For a derivative like methyl 2-(3,5-dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, the ¹H NMR spectrum reveals distinct signals for each proton. researchgate.net For instance, the vinylic protons (H-2 and H-6) on the cyclohexadienol ring typically appear as a singlet in a symmetrical molecule, indicating their chemical equivalence. researchgate.net The presence of a signal for the hydroxyl group (-OH) is also a key diagnostic feature, though its chemical shift can vary with solvent and concentration. researchgate.net Other substituents, such as a methyl acetate (B1210297) group, would show characteristic signals, like a singlet for the methoxy (B1213986) protons (-OCH₃) and a singlet for the methylene (B1212753) protons (-CH₂-). researchgate.net

¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms in a molecule. libretexts.org In the ¹³C NMR spectrum of a 3,5-dibromo-cyclohexadienol derivative, distinct signals would be observed for the carbonyl carbon (C=O), the carbon bearing the hydroxyl group (C-1), the bromine-substituted vinylic carbons (C-3 and C-5), and the unsubstituted vinylic carbons (C-2 and C-6). researchgate.netlibretexts.org The chemical shifts of these carbons are highly indicative of their electronic environment. For example, the carbonyl carbon resonates at a significantly downfield shift (typically >180 ppm), while sp² carbons of the ring appear in the 120-150 ppm range, and the sp³ carbon attached to the hydroxyl group appears further upfield. researchgate.netpdx.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. libretexts.org

A complete assignment of ¹H and ¹³C NMR signals for derivatives is crucial and often unpublished for known compounds, highlighting the importance of detailed spectroscopic analysis. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Derivative, Methyl 2-(3,5-dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate researchgate.net

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei. sdsu.eduoxinst.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH or ³JHH couplings). columbia.edulibretexts.orghmdb.ca In the context of a 3,5-dibromo-cyclohexadienol derivative, COSY would be used to confirm the connectivity within isolated spin systems, for instance, coupling between protons in a side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹JCH). researchgate.netpressbooks.pubnih.govmagritek.com It is extremely useful for unambiguously assigning carbon signals based on their attached, and usually already assigned, protons. nih.govceitec.cz For example, the HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group (H-7) to the ¹³C signal of C-7. ceitec.cz

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). libretexts.orgresearchgate.netnih.govhuji.ac.il It is crucial for connecting different spin systems across quaternary carbons (which have no attached protons) or heteroatoms. researchgate.netnih.gov For a 3,5-dibromo-cyclohexadienol derivative, HMBC correlations could link the methylene protons (H-7) to the quaternary carbon C-1 and the ester carbonyl carbon C-8, thus piecing together the molecular backbone. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that rely on through-bond coupling, NOESY identifies protons that are close to each other in space (< 5 Å), irrespective of whether they are bonded. columbia.edunanalysis.comthermofisher.com This provides critical information about the molecule's three-dimensional structure and stereochemistry. columbia.eduthermofisher.com For example, NOESY could reveal spatial proximity between protons on a substituent and protons on the cyclohexadienol ring, helping to define the molecule's conformation.

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. nih.govnih.govnih.gov For a compound like 3,5-dibromo-cyclohexadienol, the presence of two bromine atoms creates a characteristic isotopic pattern (due to the nearly equal natural abundance of ⁷⁹Br and ⁸¹Br isotopes) that is readily observable in the mass spectrum. rsc.org HRMS analysis of a derivative like methyl 2-(3,5-dibromo-1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate would be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. researchgate.netuakron.edu

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical experiment, a specific precursor ion is selected, fragmented (e.g., through collision-induced dissociation), and the resulting fragment ions (product ions) are analyzed. nih.govchemrxiv.org The fragmentation pattern is like a molecular fingerprint and provides valuable information about the compound's structure. lcms.cz By analyzing the neutral losses and the m/z of the fragment ions, one can deduce the connectivity of different parts of the molecule, confirming the structure elucidated by NMR. chemrxiv.org For 3,5-dibromo-cyclohexadienol derivatives, MS/MS could reveal the loss of bromine, water, or parts of a side chain, helping to verify the proposed structure.

To analyze complex mixtures or to assess the purity of a synthesized compound, mass spectrometry is often coupled with a chromatographic separation technique. rsc.org

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before entering the mass spectrometer for detection. rsc.org It is a powerful tool for identifying components in a mixture, such as byproducts from a chemical synthesis.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly versatile technique that separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. sigmaaldrich.com It is particularly useful for non-volatile or thermally labile molecules, which are common among natural products and their derivatives. sigmaaldrich.comkosfaj.org LC-MS can be used to purify 3,5-dibromo-cyclohexadienol from a reaction mixture or a natural extract and to confirm its molecular weight and purity in a single run. nih.gov Derivatization may sometimes be employed to improve chromatographic separation or ionization efficiency.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, which encompasses both infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups present within a molecule. savemyexams.com These techniques probe the vibrational energy levels of molecular bonds. utoronto.ca While IR spectroscopy measures the absorption of infrared radiation by bonds that exhibit a change in dipole moment during vibration, Raman spectroscopy measures the inelastic scattering of monochromatic light from bonds that undergo a change in polarizability. wvu.edunorthwestern.edu This complementarity makes their combined use particularly effective for structural analysis. semi.ac.cn

For a molecule such as 3,5-dibromo-cyclohexadienol, vibrational spectroscopy can confirm the presence of key structural motifs. The hydroxyl (-OH) group gives rise to a characteristic strong, broad absorption band in the IR spectrum, typically in the range of 3600-3200 cm⁻¹, due to hydrogen bonding. ukim.edu.mklibretexts.org A strong C-O stretching vibration would also be expected, appearing in the 1260-1050 cm⁻¹ region. vscht.czlibretexts.org

The carbon-carbon double bonds (C=C) within the cyclohexadienol ring would produce stretching bands in the 1680-1640 cm⁻¹ region in both IR and Raman spectra, though the intensity is often stronger in the Raman spectrum. utoronto.calibretexts.org The presence of sp² C-H bonds is indicated by stretching absorptions just above 3000 cm⁻¹, typically from 3100-3000 cm⁻¹. vscht.cz

The carbon-bromine (C-Br) bonds are also identifiable. The C-Br stretching vibration is expected to produce a strong signal in both IR and Raman spectra in the low-frequency region of 700-500 cm⁻¹. northwestern.eduhoriba.comuci.edu The intensity of carbon-halogen vibrations in Raman spectra tends to increase with the mass of the halogen, making the C-Br bond readily detectable. semi.ac.cn

A summary of the expected vibrational bands for 3,5-dibromo-cyclohexadienol is presented below.

Table 1: Characteristic Vibrational Frequencies for 3,5-dibromo-cyclohexadienol

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Hydroxyl (-OH)O-H Stretch (H-bonded)3600 - 3200Strong, BroadWeak
Alkene (=C-H)C-H Stretch3100 - 3000MediumMedium
Alkane (-C-H)C-H Stretch3000 - 2850StrongMedium
Alkene (C=C)C=C Stretch1680 - 1640MediumStrong
Alcohol (C-O)C-O Stretch1260 - 1050StrongWeak
Bromoalkane (C-Br)C-Br Stretch700 - 500StrongStrong

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. uni-duesseldorf.de This technique provides an unambiguous elucidation of molecular structure, including precise bond lengths, bond angles, and absolute stereochemistry, which is particularly crucial for complex molecules with multiple stereocenters. mdpi.comlsuhsc.edu The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern to construct an electron density map of the molecule. lsuhsc.edu

Should a suitable crystal of 3,5-dibromo-cyclohexadienol be analyzed, the resulting data would be presented in a standardized format, as shown in the hypothetical table below. This data allows for the unequivocal confirmation of the proposed structure, resolving any ambiguities that may remain after spectroscopic analysis. For many complex halogenated natural products, X-ray crystallography has been essential for correcting initial structural assignments made by other means. core.ac.uk

Table 2: Hypothetical Crystallographic Data for 3,5-dibromo-cyclohexadienol

ParameterValue
Chemical FormulaC₆H₆Br₂O
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
Unit Cell Dimensionsa = [value] Å, b = [value] Å, c = [value] Å
α = 90°, β = [value]°, γ = 90°
Volume[value] ų
Z (Molecules per unit cell)4
Key Bond LengthsC-Br: ~1.94 Å, C-O: ~1.43 Å, C=C: ~1.34 Å

Integration of Multiple Analytical Techniques for Comprehensive Structural Proof

While individual analytical techniques provide specific pieces of structural information, a comprehensive and irrefutable structural elucidation is best achieved through the integration of multiple methods. uni-duesseldorf.de The structural assignment of complex molecules, particularly halogenated natural products, often relies on a combination of spectroscopic and spectrometric data. mdpi.comresearchgate.net

The typical workflow for a compound like 3,5-dibromo-cyclohexadienol would begin with mass spectrometry (MS) to determine the molecular weight and elemental formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily apparent in the mass spectrum, confirming the presence of two bromine atoms.

Next, Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D-NMR experiments (like COSY and HMBC), would be employed to establish the carbon-hydrogen framework. NMR data reveals the connectivity of atoms, showing which protons are coupled to which carbons and to each other, thereby piecing together the molecular skeleton. For halogenated compounds, however, computational assistance is often used to compare predicted NMR chemical shifts with experimental data to resolve ambiguities. acs.org

Vibrational spectroscopy (IR and Raman) would then be used to confirm the presence of key functional groups as detailed in section 4.3. For example, IR spectroscopy would provide clear evidence for the hydroxyl group (-OH), while Raman spectroscopy would strongly indicate the C=C and C-Br bonds. ukim.edu.mkhoriba.com

Finally, if the compound can be crystallized, X-ray crystallography provides the ultimate confirmation of the structure. mdpi.com It validates the connectivity determined by NMR and provides the precise three-dimensional arrangement of the atoms in space, resolving all stereochemical questions. mdpi.comcore.ac.uk This integrated approach, combining the strengths of MS, NMR, vibrational spectroscopy, and X-ray diffraction, provides a powerful and synergistic strategy for the unambiguous structural determination of 3,5-dibromo-cyclohexadienol and its chemical derivatives.

No Computational or Theoretical Chemistry Studies Found for 3,5-dibromo-cyclohexadienol

Despite a thorough search of scientific literature and chemical databases, no specific computational or theoretical chemistry studies focusing on the compound "Cyclohexadienol, 3,5-dibromo-" were identified. The requested analysis, including quantum chemical calculations, molecular dynamics simulations, and spectroscopic data prediction, appears to have not been published for this particular molecule.

Searches for data related to the electronic structure, reactivity, conformational analysis, and reaction intermediates of 3,5-dibromo-cyclohexadienol did not yield any relevant results. While computational studies have been conducted on related compounds such as other substituted cyclohexadienones, halogenated phenols, and various cyclohexadienol derivatives, the strict focus on "Cyclohexadienol, 3,5-dibromo-" as per the user's request means these analogous data cannot be used.

Computational and Theoretical Chemistry Studies on Cyclohexadienol, 3,5 Dibromo

Computational Studies on Selectivity and Regioselectivity in Reactions

While specific computational studies focusing exclusively on the selectivity and regioselectivity of reactions involving Cyclohexadienol, 3,5-dibromo- are not extensively documented in publicly available literature, the principles of computational and theoretical chemistry provide a robust framework for predicting and understanding its reactive behavior. The application of these methods is crucial for elucidating the complex interplay of electronic and steric factors that govern the outcomes of its potential transformations.

The structure of Cyclohexadienol, 3,5-dibromo- , featuring a conjugated diene system, a hydroxyl group, and two bromine atoms, suggests several possible reaction pathways, including Diels-Alder reactions, nucleophilic substitutions, and electrophilic attacks. Computational chemistry offers powerful tools to investigate the selectivity and regioselectivity of these potential reactions.

Predicting Regioselectivity in Diels-Alder Reactions

The conjugated diene moiety in Cyclohexadienol, 3,5-dibromo- makes it a potential candidate for Diels-Alder reactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the regioselectivity of such cycloadditions. escholarship.orgresearchgate.net The regioselectivity is largely governed by the electronic properties of the diene and the dienophile.

In a hypothetical Diels-Alder reaction, computational analysis would involve the calculation of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – of both Cyclohexadienol, 3,5-dibromo- and the reacting dienophile. The regioselectivity can often be predicted by matching the orbital lobes of the HOMO of one reactant with the LUMO of the other. The reaction will favor the regioisomer that results from the alignment of the largest orbital coefficients.

Furthermore, computational models can calculate the activation energies for the different possible reaction pathways leading to various regioisomers. The transition state with the lowest activation energy will correspond to the kinetically favored product. These calculations can provide quantitative predictions of product ratios under different reaction conditions. chemrxiv.org

Understanding Selectivity in Nucleophilic Substitution Reactions

The bromine atoms on the cyclohexadienol ring are potential sites for nucleophilic substitution. Computational studies can provide significant insights into the selectivity of these reactions. By mapping the electrostatic potential (ESP) surface of Cyclohexadienol, 3,5-dibromo- , regions of positive potential can be identified, indicating electrophilic sites susceptible to nucleophilic attack.

DFT calculations can be employed to model the reaction mechanism, for instance, a concerted SNAr pathway or a stepwise addition-elimination process. nih.gov By calculating the energies of the transition states and any intermediates for substitution at different positions, the preferred reaction site can be determined. For example, in a reaction with an incoming nucleophile, computational models can compare the energy barriers for the displacement of the bromine atoms, thus predicting the regioselectivity. scirp.org Dynamic trajectory studies on the potential energy surface can further refine these predictions by accounting for dynamic effects that may influence the product distribution. nih.gov

Modeling Electrophilic Attack

The double bonds and the oxygen atom of the hydroxyl group in Cyclohexadienol, 3,5-dibromo- are potential sites for electrophilic attack. Computational methods can predict the most likely site of attack by analyzing the molecule's electronic structure. The sites with the highest electron density, often identifiable through analysis of the HOMO or by calculating atomic charges, are the most probable targets for electrophiles.

For instance, in a hypothetical reaction with an electrophile, computational chemists would model the approach of the electrophile to different positions on the Cyclohexadienol, 3,5-dibromo- molecule and calculate the corresponding activation energies. The pathway with the lowest energy barrier would indicate the most favored product.

Note on Data Tables: Due to the absence of specific published research data on the computational studies of selectivity and regioselectivity for Cyclohexadienol, 3,5-dibromo- , the inclusion of interactive data tables with detailed research findings is not possible at this time. The discussion above is based on the established principles and methodologies of computational chemistry as applied to analogous chemical systems.

Synthetic Applications and Chemical Reactivity of Cyclohexadienol, 3,5 Dibromo and Its Advanced Derivatives

Role as a Versatile Synthetic Building Block and Intermediate

Cyclohexadienol, 3,5-dibromo- serves as a valuable synthetic intermediate in the creation of a variety of pharmaceuticals and agrochemicals. ontosight.ai Its utility stems from the presence of multiple reactive sites, including two bromine atoms and a hydroxyl group on a cyclohexadiene core. ontosight.ai This combination of functional groups allows for a wide range of chemical transformations, making it a versatile building block in the synthesis of more complex molecules. The bromine atoms can be replaced through substitution reactions, while the hydroxyl group can undergo oxidation. ontosight.ai

The application of halogenated compounds as synthetic building blocks is a common strategy in organic synthesis. These intermediates, including those with bromine, are utilized in various synthetic methods such as lithiation and palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The reactivity of these building blocks allows for the construction of diverse molecular structures.

Functionalization Strategies of the Bromine Atoms

The two bromine atoms on the cyclohexadienol ring are key to its synthetic versatility, offering sites for the introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.com This reaction is widely used in the synthesis of pharmaceuticals and complex natural products due to its mild conditions and tolerance of various functional groups. tcichemicals.com

While direct examples of Suzuki-Miyaura reactions on 3,5-dibromo-cyclohexadienol itself are not extensively detailed in the provided search results, the reactivity of similar dibrominated aromatic and heterocyclic compounds provides a strong indication of its potential. For instance, 3,5-dibromo-2-pyrone has been shown to undergo site-selective Sonogashira coupling, a related palladium-catalyzed cross-coupling reaction. nih.gov Furthermore, the general principles of Suzuki-Miyaura reactions on dihalogenated compounds are well-established, with factors like electronic and steric effects influencing which halogen atom reacts first. nih.gov In many cases, the choice of catalyst, ligands, base, and solvent can be tailored to control the selectivity of the reaction. tcichemicals.comwiley.com

The following table outlines the general components of a Suzuki-Miyaura cross-coupling reaction:

ComponentRoleExamples
Organic Halide ElectrophileAryl bromides, vinyl bromides
Organoboron Reagent NucleophileBoronic acids, boronate esters
Palladium Catalyst Facilitates oxidative addition and reductive eliminationPd(PPh₃)₄, Pd(OAc)₂
Base Activates the organoboron reagentK₂CO₃, Cs₂CO₃, NaOH
Solvent Dissolves reactants and influences reaction rateToluene, THF, DMF, water

Selective Monofunctionalization and Difunctionalization

The presence of two bromine atoms on the cyclohexadienol ring allows for either single (monofunctionalization) or double (difunctionalization) substitution. Achieving selectivity in these reactions is a key synthetic challenge. In dihalogenated compounds, the relative reactivity of the two halogen atoms can often be controlled by the reaction conditions.

For polyhalogenated aromatic and heterocyclic compounds, site-selective cross-coupling reactions are often governed by the electronic and steric environment of each halogen. nih.gov For example, in 3,5-dibromo-2-pyrone, Sonogashira coupling occurs selectively at the C3 position. nih.gov This selectivity is attributed to differences in the electronic properties of the carbon-bromine bonds. Such principles can be applied to predict and control the monofunctionalization of 3,5-dibromo-cyclohexadienol.

Difunctionalization, the substitution of both bromine atoms, can be achieved by using a stoichiometric excess of the coupling partner and/or more forcing reaction conditions. This allows for the introduction of two identical or different functional groups, further expanding the synthetic utility of the starting material. The ability to perform both selective mono- and difunctionalization makes 3,5-dibromo-cyclohexadienol a valuable scaffold for creating a library of related compounds with diverse functionalities. xmu.edu.cn

Reactivity of the Hydroxyl Group and Dienone Moiety

Beyond the reactivity of the bromine atoms, the hydroxyl group and the conjugated dienone system of 3,5-dibromo-cyclohexadienol provide additional avenues for synthetic transformations.

Oxidation and Reduction Transformations

The hydroxyl group of 3,5-dibromo-cyclohexadienol can be oxidized to a carbonyl group, a common transformation in organic synthesis. ontosight.ai This reaction would convert the cyclohexadienol into a cyclohexadienone. Conversely, the carbonyl group of a related cyclohexadienone can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. These oxidation and reduction reactions allow for the interconversion of different oxidation states and the protection or modification of the hydroxyl functionality.

The following table summarizes common oxidizing and reducing agents used for such transformations:

TransformationReagent ClassSpecific Examples
Oxidation (Alcohol to Ketone) Oxidizing AgentsPotassium permanganate, Hydrogen peroxide
Reduction (Ketone to Alcohol) Reducing AgentsSodium borohydride, Lithium aluminum hydride

Cycloaddition Reactions (e.g., Diels-Alder) in Formation of Polycyclic Systems

The dienone moiety of cyclohexadienone derivatives can participate in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This [4+2] cycloaddition between a conjugated diene and a dienophile is a powerful tool for forming six-membered rings and constructing complex polycyclic systems. wikipedia.org

While 3,5-dibromo-cyclohexadienol itself is not the diene, its oxidized form, a cyclohexadienone, can act as either the diene or the dienophile depending on the substituents and the reaction partner. For instance, 3,5-dibromo-2-pyrone, a related heterocyclic compound, is known to participate in Diels-Alder reactions. total-synthesis.comscispace.com The reaction of 3,5-dibromo-2-pyrone with an alkenyl boronate dienophile, for example, leads to a cycloadduct that can be a precursor to more complex structures. total-synthesis.com

The Diels-Alder reaction is stereospecific, and its regioselectivity can often be predicted based on the electronic properties of the diene and dienophile. wikipedia.org "Normal demand" Diels-Alder reactions typically involve an electron-rich diene and an electron-poor dienophile, while "inverse electron demand" reactions feature the opposite. wikipedia.org The presence of electron-withdrawing bromine atoms on the cyclohexadienone ring would likely make it an electron-poor diene, favoring reactions with electron-rich dienophiles. wikipedia.org These reactions provide a robust method for building molecular complexity and accessing a wide range of polycyclic frameworks. wikipedia.orgresearchgate.net

Derivatives in the Synthesis of Complex Organic Molecules

The strategic placement of bromine atoms on the cyclohexadienol core significantly influences the reactivity of the diene system, making these derivatives valuable precursors for complex molecule synthesis. The electron-withdrawing nature of the bromine atoms enhances the electrophilicity of the conjugated system, facilitating a variety of nucleophilic additions and cycloaddition reactions. Furthermore, the carbon-bromine bonds serve as synthetic handles for cross-coupling reactions, allowing for the introduction of a wide range of substituents.

The desymmetrization of prochiral cyclohexadienone derivatives has emerged as a powerful strategy for the synthesis of enantiomerically enriched compounds. googleapis.comfrontiersin.org In this context, derivatives of 3,5-dibromocyclohexadienol, specifically 4,4-disubstituted 2,5-cyclohexadienones bearing bromine atoms, are valuable substrates. These reactions break the symmetry of the starting material to generate chiral products with high stereocontrol. googleapis.com

One notable application is the use of ene-reductases for the asymmetric desymmetrization of 4,4-disubstituted 2,5-cyclohexadienones. This biocatalytic approach has been successfully applied to bromo-substituted substrates, yielding chiral cyclohexenones with excellent enantioselectivity. nih.gov For instance, the enzymatic reduction of a 4-bromo-4-methyl-2,5-cyclohexadienone derivative can produce the corresponding (S)-4-bromo-4-methyl-2-cyclohexenone with high enantiomeric excess. nih.gov

Transition metal catalysis also plays a crucial role in the enantioselective transformations of cyclohexadienone derivatives. Chiral catalysts, often based on rhodium or copper, can control the stereochemical outcome of various reactions, including conjugate additions and cycloadditions. googleapis.comresearchgate.net For example, the rhodium-catalyzed asymmetric arylative cyclization of alkyne-tethered cyclohexadienones provides access to complex bicyclic systems with high enantiomeric and diastereomeric control. googleapis.com While specific examples detailing the use of 3,5-dibromocyclohexadienol derivatives in these exact transformations are not prevalent in the literature, the principles established with other halogenated analogs are broadly applicable.

The following table summarizes representative enantioselective transformations involving substituted cyclohexadienone derivatives, highlighting the potential for creating chiral centers from these prochiral precursors.

Catalyst/ReagentSubstrate TypeTransformationProduct TypeEnantiomeric Excess (ee)Reference
Ene-reductase (OPR3/YqjM)4-Bromo-4-aryl-2,5-cyclohexadienoneAsymmetric ReductionChiral 4-Bromo-4-aryl-2-cyclohexenone>99% nih.gov
Chiral Phosphoric AcidHydroxy-tethered 4-aryl-2,5-cyclohexadienoneIntramolecular oxo-Michael AdditionChiral Bicyclic EtherUp to 95% googleapis.com
Rh/(R)-BINAPAlkyne-tethered 2,5-cyclohexadienoneAsymmetric Arylative CyclizationChiral Bicyclic SystemUp to 99% googleapis.com
Cu(I)/Chiral Bisphosphine4,4-Disubstituted 2,5-cyclohexadienoneEnantioselective ReductionChiral 2-Cyclohexenone>98% researchgate.net

Derivatives of 3,5-dibromocyclohexadienol are valuable precursors for constructing a wide array of carbocyclic and heterocyclic frameworks. The inherent reactivity of the cyclohexadienone system, combined with the synthetic versatility of the carbon-bromine bonds, allows for the assembly of complex molecular scaffolds.

Carbocyclic Skeletons:

Cyclohexadienone derivatives can undergo a variety of rearrangements and cycloadditions to form new carbocyclic rings. For example, ring contraction of cyclohexadienones can lead to the formation of functionalized cyclopentenones. capes.gov.br Additionally, these compounds are excellent dienophiles in Diels-Alder reactions, providing access to bicyclic systems that are precursors to natural products. rsc.org The presence of bromine atoms can influence the regioselectivity and stereoselectivity of these cycloadditions.

The generation of strained cyclic intermediates, such as cyclohexyne (B14742757) and 1,2-cyclohexadiene, can be achieved from cyclohexenone precursors, which can be derived from cyclohexadienols. nih.gov These highly reactive intermediates can be trapped in cycloaddition reactions to construct diverse carbocyclic and heterocyclic products. nih.gov For instance, the [4+2] cycloaddition of 1,2-cyclohexadiene with various trapping agents yields complex bicyclic systems. nih.gov

Heterocyclic Frameworks:

The electrophilic nature of the cyclohexadienone core makes it susceptible to conjugate addition by heteroatom nucleophiles, providing a direct route to various heterocycles. Intramolecular Michael additions of tethered nucleophiles, such as alcohols or amines, onto the cyclohexadienone ring are a common strategy for constructing fused and spirocyclic heterocyclic systems. googleapis.commdpi.com For example, the enantioselective intramolecular aza-Michael addition of a tethered amine can lead to the formation of chiral nitrogen-containing bicyclic compounds. nih.gov

Furthermore, the bromine atoms on the ring can be exploited in cross-coupling reactions to introduce heterocyclic moieties or to facilitate further cyclization reactions. For instance, a bromo-substituted cyclohexadienone could potentially undergo a Suzuki or Sonogashira coupling to append a new substituent, which could then participate in a subsequent cyclization to form a heterocyclic ring. While direct examples involving "Cyclohexadienol, 3,5-dibromo-" are limited, the reaction of a related compound, 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole, with various NH-azoles leads to the formation of complex thiazolo[3,2-b]-1,2,4-triazole derivatives, showcasing the utility of dibrominated heterocyclic precursors in building more elaborate structures.

The following table provides examples of the construction of different molecular frameworks using cyclohexadienone derivatives as starting materials.

Reaction TypeSubstrate TypeProduct FrameworkKey FeaturesReference
Ring ContractionSubstituted CyclohexadienoneCyclopentenoneFavorskii-type rearrangement capes.gov.br
Diels-Alder Reaction2,5-CyclohexadienoneBicyclo[2.2.2]octenoneConstruction of bridged ring systems rsc.org
Intramolecular aza-Michael AdditionAmine-tethered CyclohexadienoneN-containing Bicyclic SystemAsymmetric synthesis of alkaloids googleapis.comnih.gov
[3+3] Annulation2,5-CyclohexadienoneSpirocyclic LactamCopper-catalyzed domino reaction mdpi.com
Electrophilic CyclizationAlkynyl Imines with Halogen Source3-HaloquinolineTandem oxidative radical halogenated addition capes.gov.br

Future Research Directions and Unaddressed Challenges in Cyclohexadienol, 3,5 Dibromo Chemistry

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of brominated compounds often involves hazardous reagents like elemental bromine and chlorinated solvents, which pose significant environmental and health risks. researchgate.net A primary challenge is the development of environmentally benign synthetic routes to 3,5-dibromo-cyclohexadienol. Future research should prioritize the principles of green chemistry, which aim to minimize waste and avoid the use of toxic substances. sphinxsai.com

Key areas for exploration include:

Alternative Brominating Agents: Moving away from molecular bromine, research could focus on solid, more stable, and safer brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net

Eco-Friendly Solvents: The replacement of conventional solvents like carbon tetrachloride and chloroform (B151607) is crucial. researchgate.net Investigations into using water, ionic liquids, or supercritical fluids as reaction media could lead to more sustainable processes. rsc.org Some syntheses have successfully utilized natural catalysts, such as lemon juice, for other reactions, highlighting the potential for bio-based catalytic systems. pramanaresearch.org

Solvent-Free Reactions: Mechanical grinding or solid-state reactions present an attractive alternative, often leading to reduced reaction times and waste. pramanaresearch.org

Catalytic Systems: The development of efficient catalysts, potentially enzymatic or metal-free, for the selective bromination of cyclohexadienol precursors would be a significant advancement.

Table 1: Comparison of Conventional vs. Proposed Green Synthesis Approaches

ParameterConventional Approach (Hypothetical)Proposed Green Chemistry Approach
Brominating Agent Elemental Bromine (Br₂)1,3-dibromo-5,5-dimethylhydantoin (DBDMH) researchgate.net
Solvent Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) researchgate.netWater, Ionic Liquids, or Solvent-Free Grinding rsc.orgpramanaresearch.org
Catalyst None or Lewis Acid (e.g., FeBr₃) Biocatalysts (e.g., bromoperoxidase) or Metal-free catalysts
Byproducts HBr, chlorinated wasteRecyclable hydantoin, minimal aqueous waste
Atom Economy ModerateHigh, especially in catalytic systems sphinxsai.com

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic and steric properties conferred by the two bromine atoms and the hydroxyl group on the cyclohexadienol scaffold suggest a rich and largely unexplored reactive landscape. The bromine atoms can function as both electron-withdrawing groups and potential leaving groups, enhancing the electrophilicity of the core structure.

Future research should focus on:

Photochemical Reactions: Related brominated cyclohexadienones undergo fascinating photochemical transformations, including ring expansions to form seven-membered tropone (B1200060) rings. acs.org Investigating the photoreactivity of 3,5-dibromo-cyclohexadienol could unveil novel rearrangement pathways.

Cycloaddition Reactions: The dienol system is a potential candidate for various cycloaddition reactions. Exploring its behavior in Diels-Alder reactions, particularly asymmetric variants to achieve desymmetrization, could provide access to complex chiral building blocks. nih.gov The electronic nature of the dibrominated system may also allow for inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. scispace.com

Deconstructive Functionalization: Methods involving the electrochemical ring-opening of related cycloalkanols to form distally functionalized linear ketones are known. acs.org Applying similar deconstructive strategies to 3,5-dibromo-cyclohexadienol could yield valuable difunctional linear products that are otherwise difficult to synthesize.

Tandem Reactions: The multiple functional groups could be leveraged to design novel tandem or cascade reactions, where a single synthetic operation builds significant molecular complexity.

Table 2: Potential Novel Transformations of 3,5-dibromo-cyclohexadienol

Reaction TypeProposed Reactant/ConditionPotential Product ClassRationale/Related Work
Photo-induced Ring Expansion UV Irradiation, AmineBromo-hydroxytroponesAnalogous to photoreactions of 4-(tribromomethyl)-4-methyl-2,5-cyclohexadienone. acs.org
Asymmetric Diels-Alder Chiral Lewis Acid, DieneChiral Bicyclic AdductsBased on desymmetrization strategies for achiral 2,5-cyclohexadienones. nih.gov
Inverse-Electron-Demand Diels-Alder (IEDDA) Electron-rich AlkeneFunctionalized Bicyclic EthersThe dibromo-substitution enhances electrophilicity, similar to 3,5-dibromo-2-pyrone. scispace.com
Electrochemical Deconstruction Anodic Oxidationω,ω'-dibromo-hydroxy KetonesInspired by the deconstructive bromination of other cycloalkanols via alkoxy radicals. acs.org

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

For a molecule with limited existing research, traditional experimental optimization can be time-consuming and resource-intensive. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the discovery process. mdpi.comnih.gov

Future directions in this area include:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose viable synthetic pathways to 3,5-dibromo-cyclohexadienol, potentially identifying novel or more efficient routes that a human chemist might overlook. mdpi.com

Reaction Outcome and Yield Prediction: ML models, trained on vast datasets of chemical reactions, can predict the likely products, side products, and yields for unexplored reactions of this compound, thereby prioritizing the most promising experimental avenues. rice.edu

De Novo Design: Generative models can design novel derivatives of 3,5-dibromo-cyclohexadienol with specific desired properties (e.g., biological activity, material characteristics), guiding the synthesis of next-generation functional molecules. mdpi.com

Property Prediction: Computational tools can forecast the physicochemical, spectroscopic, and toxicological properties of the molecule, providing crucial data before synthesis is even attempted.

Table 3: A Proposed AI/ML-Driven Workflow for Investigating 3,5-dibromo-cyclohexadienol

StepAI/ML ToolObjectiveExpected Output
1. Synthetic Planning Retrosynthesis AlgorithmsIdentify efficient and novel synthetic routes.A ranked list of potential synthesis plans with feasibility scores. mdpi.com
2. Reaction Optimization Predictive ML ModelsForecast reaction yields and optimal conditions.A narrowed set of experimental conditions (temperature, solvent, catalyst) for laboratory validation. rice.edu
3. Reactivity Exploration Quantum Mechanics & MLPredict reactivity in novel transformations (e.g., cycloadditions).A map of potential reaction pathways and energy barriers, guiding experimental design. rsc.org
4. Derivative Design Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs)Create novel analogues with enhanced properties.A library of virtual molecules for subsequent screening and synthesis. mdpi.comnih.gov

Advanced Methodologies for Real-time Mechanistic Probing

A deep understanding of reaction mechanisms is fundamental to controlling selectivity and improving efficiency. For the reactions of 3,5-dibromo-cyclohexadienol, which may involve fleeting intermediates and competing pathways, advanced analytical techniques are indispensable.

Future research should employ:

In Situ Spectroscopy: Techniques such as in situ NMR, FTIR, and Raman spectroscopy allow for the real-time monitoring of reactant consumption and product formation without disturbing the reaction. This can help identify transient intermediates that are invisible to traditional offline analysis.

Mass Spectrometry Techniques: Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying minor byproducts, which can provide critical clues about competing mechanistic pathways (e.g., radical vs. ionic mechanisms).

Computational Mechanistic Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), can model reaction pathways, calculate activation energies, and visualize transition state structures. researchgate.net Such studies are invaluable for understanding phenomena like debromination mechanisms or the regioselectivity of cycloadditions. researchgate.net For example, calculations can clarify the relative ease of removing a bromine atom from different positions on a ring. researchgate.net

Table 4: Methodologies for Mechanistic Probing of 3,5-dibromo-cyclohexadienol Reactions

MethodologyInformation GainedExample Application
In Situ NMR/IR Spectroscopy Real-time concentration profiles of reactants, intermediates, and products.Observing the formation and decay of a hypothesized intermediate in a photochemical rearrangement.
LC-MS Analysis Identification of major and minor products/byproducts.Distinguishing between products of a Diels-Alder reaction versus an ene reaction.
Density Functional Theory (DFT) Transition state energies, reaction coordinates, and orbital interactions.Calculating the energy barriers for different potential debromination pathways to predict the most likely mechanism. researchgate.net
Kinetic Isotope Effect (KIE) Studies Information on bond-breaking/forming in the rate-determining step.Determining if a C-H bond is broken in the rate-limiting step of an oxidation reaction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 3,5-dibromo-cyclohexadienol, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves bromination of precursor compounds (e.g., cyclohexadiene derivatives) using brominating agents like bromine or N-bromosuccinimide. For example, bromination of 3-bromo-cyclohexene may yield intermediates requiring reduction (e.g., via potassium borohydride) to form the dienol structure. Key challenges include by-product formation (e.g., cyclohexyl bromide impurities) and purification via distillation or recrystallization . Purity optimization requires monitoring reaction conditions (temperature, stoichiometry) and analytical validation (HPLC, NMR).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 3,5-dibromo-cyclohexadienol?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can resolve bromine-induced deshielding effects, confirming substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 280.90 g/mol for C6_6H3_3Br2_2NO2_2) .
  • X-ray Crystallography : Resolves Br⋯Br and C–H⋯H interactions in crystal lattices, critical for structural validation .
  • HPLC : Monitors purity (>98%) using reverse-phase columns with UV detection at 254 nm .

Q. What safety protocols are essential for handling 3,5-dibromo-cyclohexadienol in laboratory settings?

  • Methodological Answer :

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Work in fume hoods to prevent inhalation of vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent drainage contamination .
  • Storage : Keep in sealed, dark containers at room temperature to prevent degradation .

Advanced Research Questions

Q. How does bromine substitution influence the catalytic behavior of 3,5-dibromo-cyclohexadienol in hydrodeoxygenation (HDO) reactions?

  • Methodological Answer : Bromine enhances electrophilicity, facilitating tautomerization to 3,5-cyclohexadienone, a precursor to benzene via dehydration. Catalyst selection (e.g., oxophilic metals like Ru, Sn) is critical for HDO efficiency. Experimental design should compare turnover frequencies (TOF) using GC-MS to quantify aromatic products . Computational studies (DFT) can model Br’s electronic effects on transition states.

Q. What mechanistic insights explain the retention of bioactivity in 3,5-dibromo-β-thyronine compared to iodinated analogs?

  • Methodological Answer : Despite lower electronegativity, bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme binding pockets. In vitro assays (e.g., Ca2+^{2+}-ATPase activation) show 50% activity retention vs. L-T4_4. Competitive inhibition studies and X-ray crystallography of enzyme-ligand complexes can elucidate steric/electronic contributions .

Q. How can crystallographic data resolve contradictions in reported Br⋯Br interaction strengths in 3,5-dibromo derivatives?

  • Methodological Answer : Conflicting data on Br⋯Br van der Waals vs. halogen bonding can be addressed via:

  • Charge Density Analysis : Multipole refinement of X-ray data quantifies interaction energies.
  • Temperature-Dependent Studies : Monitor thermal ellipsoids to distinguish static vs. dynamic disorder in crystal lattices .
  • Comparative Studies : Analyze isostructural iodo/bromo analogs to isolate halogen-specific effects.

Q. What strategies mitigate by-product formation during bromination of cyclohexene precursors?

  • Methodological Answer :

  • Reagent Optimization : Use dibromine in controlled stoichiometry to minimize over-bromination.
  • In Situ Monitoring : FTIR tracks Br2_2 consumption; quench reactions at >90% conversion.
  • Purification : Chromatography (silica gel, hexane/EtOAc) separates cyclohexyl bromide impurities, validated by GC .

Data Contradiction Analysis

Q. Why do some studies report divergent bioactivity outcomes for halogen-substituted cyclohexadienols?

  • Methodological Answer : Discrepancies arise from:

  • Solvent Effects : Polar solvents (e.g., DMSO) may stabilize ionic intermediates, altering reaction pathways.
  • Enzyme Specificity : Thyroid hormone analogs’ activity varies with receptor isoform expression (e.g., TRα vs. TRβ).
  • Assay Conditions : pH and co-factor availability (e.g., ATP/Mg2+^{2+}) impact Ca2+^{2+}-ATPase activation metrics .

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